molecular formula C14H26O6S B8452218 2-(Decane-1-sulfonyl)butanedioic acid CAS No. 60713-20-4

2-(Decane-1-sulfonyl)butanedioic acid

Cat. No. B8452218
M. Wt: 322.42 g/mol
InChI Key: WESCJHHMQFZNKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05004558

Procedure details

In a 400 ml beaker equipped with a heating mantle, alcohol thermometer, 50 ml dropping funnel, and a stirrer, 100 ml of glacial acetic acid was heated to about 50° C. To this was added 101.32 g of the dry solid C10H21SCH(COOH)CH2COOH.12H2O described above, with stirring and heating to obtain a thick white slurry. Via the dropping funnel, 22.64 ml of 70% H2O2 was then added over a period of 114 minutes at 45°-53° C., resulting in an exothermic reaction. Agitation was then continued for 31/2 hours at 47°-53° C. The resulting homogeneous solution was diluted with 50 ml of water and then cooled to ambient temperature, becoming a thick white slurry which was then held overnight. The slurry was cooled to 5°-10° C., and the solids were collected by filtration. The solids were dissolved in 515 ml of ethyl acetate. This solution was filtered to remove a small amount of insoluble material, washed with three 200 ml portions of water and transferred to a 4,000 ml beaker. Enough ethylacetate was then boiled off to reduce the solution volume to about 300 ml. Heating was discontinued, and with agitation, 1,500 ml of petroleum ether was added via a dropping funnel, resulting in the precipitation of a white solid product. The slurry was cooled to 5°-10° C., and the solids were recovered by filtration. The solids were washed by reslurrying in petroleum ether, again recovered by filtration, and dried overnight at ambient temperature. The resulting product weighed 34.63 g, and NMR analysis in DMSO-D6 showed that it was n-decylsulfonylsuccinic acid, C10H21SO2CH(COOH)CH2COOH. Water was not present at detectable levels, and the only detectable impurity was about 0.2% of fumaric acid. The yield was 53.7% of the theoretical amount, based upon the amount of the sulfide used.
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
[Compound]
Name
dry solid
Quantity
101.32 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
22.64 mL
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(O)(=[O:3])C.[CH2:5]([S:15][CH:16]([CH2:20][C:21]([OH:23])=[O:22])[C:17]([OH:19])=[O:18])[CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH3:14].OO.[OH2:26]>>[CH2:5]([S:15]([CH:16]([CH2:20][C:21]([OH:23])=[O:22])[C:17]([OH:19])=[O:18])(=[O:3])=[O:26])[CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH3:14]

Inputs

Step One
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)(=O)O
Step Three
Name
dry solid
Quantity
101.32 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCC)SC(C(=O)O)CC(=O)O
Step Four
Name
Quantity
22.64 mL
Type
reactant
Smiles
OO
Step Five
Name
Quantity
50 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heating
CUSTOM
Type
CUSTOM
Details
to obtain a thick white slurry
CUSTOM
Type
CUSTOM
Details
resulting in an exothermic reaction
CUSTOM
Type
CUSTOM
Details
2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
at 47°-53° C
TEMPERATURE
Type
TEMPERATURE
Details
The slurry was cooled to 5°-10° C.
FILTRATION
Type
FILTRATION
Details
the solids were collected by filtration
DISSOLUTION
Type
DISSOLUTION
Details
The solids were dissolved in 515 ml of ethyl acetate
FILTRATION
Type
FILTRATION
Details
This solution was filtered
CUSTOM
Type
CUSTOM
Details
to remove a small amount of insoluble material
WASH
Type
WASH
Details
washed with three 200 ml portions of water
TEMPERATURE
Type
TEMPERATURE
Details
Heating
ADDITION
Type
ADDITION
Details
with agitation, 1,500 ml of petroleum ether was added via a dropping funnel
CUSTOM
Type
CUSTOM
Details
resulting in the precipitation of a white solid product
TEMPERATURE
Type
TEMPERATURE
Details
The slurry was cooled to 5°-10° C.
FILTRATION
Type
FILTRATION
Details
the solids were recovered by filtration
WASH
Type
WASH
Details
The solids were washed
FILTRATION
Type
FILTRATION
Details
again recovered by filtration
CUSTOM
Type
CUSTOM
Details
dried overnight at ambient temperature
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
C(CCCCCCCCC)S(=O)(=O)C(C(=O)O)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.